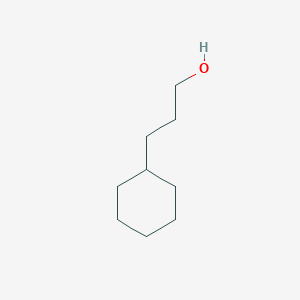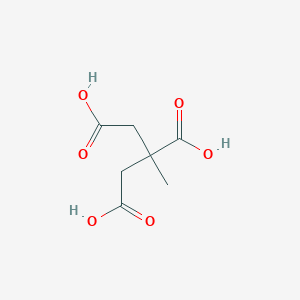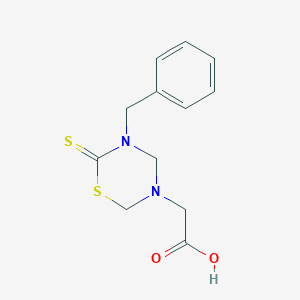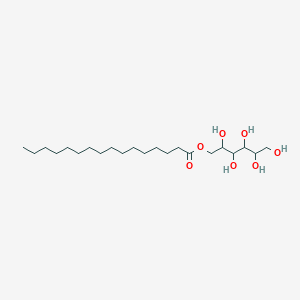
3-Cyclohexylpropan-1-ol
概要
説明
3-Cyclohexylpropan-1-ol is an organic compound with the molecular formula C9H18O. It is a colorless, viscous liquid with a faint odor. This compound is part of the alcohol family and features a cyclohexyl group attached to a propanol chain. It is used in various industrial applications, including chemical synthesis, catalytic reactions, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 3-Cyclohexylpropan-1-ol can be synthesized through the addition reaction between cyclohexane and propanol. The process involves adding propanol dropwise into cyclohexane in the presence of an acid catalyst and heating the mixture to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as the use of Grignard reagents. For example, the addition of ethylene oxide to a suitable Grignard reagent can yield this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form cyclohexylpropane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Cyclohexylpropanoic acid.
Reduction: Cyclohexylpropane.
Substitution: 3-Chlorocyclohexylpropane.
科学的研究の応用
3-Cyclohexylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: It is used in the production of flavors, fragrances, and as an additive in certain foods and beverages
作用機序
The mechanism of action of 3-Cyclohexylpropan-1-ol depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in various substitution and addition reactions. The cyclohexyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
類似化合物との比較
Cyclohexanepropanol: Similar structure but lacks the hydroxyl group.
3-Phenyl-1-propanol: Contains a phenyl group instead of a cyclohexyl group.
2-Cyclohexylethanol: Shorter carbon chain compared to 3-Cyclohexylpropan-1-ol
Uniqueness: this compound is unique due to its specific combination of a cyclohexyl group and a propanol chain, which imparts distinct physical and chemical properties. This combination makes it suitable for specialized applications in various fields, including organic synthesis and industrial production .
特性
IUPAC Name |
3-cyclohexylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c10-8-4-7-9-5-2-1-3-6-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYAQFSQLQTVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047244 | |
| Record name | 3-Cyclohexylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-63-6 | |
| Record name | 3-Cyclohexyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexylpropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanepropanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclohexylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclohexylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CYCLOHEXYLPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJB3VO906F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Q1: What are the key olfactory characteristics of 3-Cyclohexyl-1-propanol and its esters?
A: Research indicates that 3-Cyclohexyl-1-propanol itself possesses notable fragrance properties. [] Furthermore, its esters, particularly those formed with formic, acetic, propionic, butyric, and isobutyric acid, have been found to exhibit appealing scents, making them suitable for use in the fragrance industry. [, ]
Q2: How is 3-Cyclohexyl-1-propanol synthesized?
A: One method involves the hydrogenation of the corresponding phenyl derivative to yield 3-Cyclohexyl-1-propanol. This alcohol can then be further reacted with various acids, like formic, acetic, propionic, butyric, and isobutyric acid, to create a range of fragrant esters. []
Q3: Can you elaborate on the applications of 3-Cyclohexyl-1-propanol in perfumery?
A: While 3-Cyclohexyl-1-propanol itself can be used as a fragrance ingredient, research highlights the potential of its esters in the perfume industry. [] These esters, with their diverse and pleasant aromas, can be incorporated into various fragrance compositions to impart specific olfactory profiles. []
Q4: Are there any patented applications of 3-Cyclohexyl-1-propanol?
A: Yes, 2,2-dimethyl-3-cyclohexyl-1-propanol, a structural isomer of 3-Cyclohexyl-1-propanol, has been patented for its use as a fragrance ingredient. [, ] The patent describes its application in creating unique perfume blends.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














